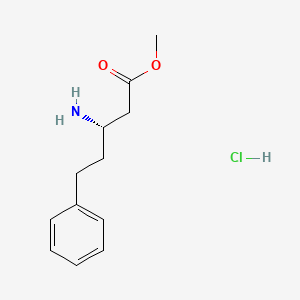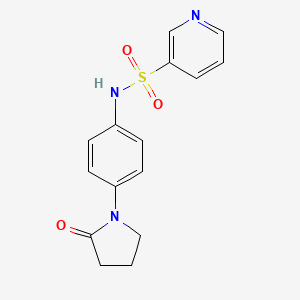![molecular formula C13H19N3O B2380763 2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide CAS No. 347328-24-9](/img/structure/B2380763.png)
2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide” is a chemical compound . It is related to 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, which has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .
Synthesis Analysis
The synthesis of related compounds involves the combination of different pharmacophores in a pyrrole ring system . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Aplicaciones Científicas De Investigación
Insecticide Development
The compound could potentially be used in the development of novel insecticides . It’s known that insect ryanodine receptor is a promising target for the development of new insecticides . A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized for this purpose .
Antibacterial Activity
The compound might have potential antibacterial activity . In a study, a new series of 4- (2,5-dimethyl-1H-pyrrol-1-yl)-N’- (2- (substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound could potentially inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in fatty acid synthesis and folate metabolism respectively, which are essential for bacterial growth .
Cell Growth Suppression
The compound has been found to suppress cell growth . This could potentially be used in cancer research, where suppression of cell growth is often a desired outcome .
Enhancement of Glucose Uptake Rate
The compound has been found to increase the cell-specific glucose uptake rate . This could potentially be used in diabetes research, where enhancing glucose uptake is often a therapeutic goal .
Increase in Intracellular Adenosine Triphosphate
The compound has been found to increase the amount of intracellular adenosine triphosphate during monoclonal antibody production . This could potentially enhance the efficiency of monoclonal antibody production, which is used in various therapeutic applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit action againstdihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the folic acid pathway and fatty acid synthesis respectively, which are essential for cell growth and survival.
Mode of Action
It’s suggested that similar compounds interact with their targets (dhfr and enoyl acp reductase enzymes) throughbinding interactions . This interaction could potentially inhibit the activity of these enzymes, leading to disruption of the associated biochemical pathways.
Biochemical Pathways
The compound may affect the folic acid pathway and fatty acid synthesis due to its potential inhibitory action on DHFR and enoyl ACP reductase enzymes . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, as these pathways are vital for the synthesis of nucleotides and fatty acids, which are essential components of cells.
Result of Action
The compound’s action results in the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may have potential applications in regulating cell growth and energy production.
Propiedades
IUPAC Name |
2-cyano-N-[4-(2,5-dimethylpyrrol-1-yl)butyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11-5-6-12(2)16(11)10-4-3-9-15-13(17)7-8-14/h5-6H,3-4,7,9-10H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJJJEARGDPUTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCCNC(=O)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)


![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)
![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)


![3,7-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2380695.png)
![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)